molecular formula C3H7Cl2N B11822384 3-Chloroprop-2-en-1-amine;hydrochloride

3-Chloroprop-2-en-1-amine;hydrochloride

Cat. No.: B11822384
M. Wt: 128.00 g/mol
InChI Key: RBJGWQYYFUCZDP-UHFFFAOYSA-N
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Description

3-chloroprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C3H7Cl2N. It is a hydrochloride salt of 3-chloroprop-2-en-1-amine, characterized by the presence of a chlorine atom attached to a propene chain and an amine group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloroprop-2-en-1-amine hydrochloride typically involves the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction is often catalyzed by iron, which facilitates the cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines .

Industrial Production Methods

Industrial production methods for 3-chloroprop-2-en-1-amine hydrochloride are not extensively documented. the general approach involves large-scale synthesis using similar allylation and cross-coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Addition Reactions: Catalysts like palladium or platinum are often used.

Major Products Formed

    Substitution Reactions: Products include various substituted amines.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include reduced amines or alkanes.

    Addition Reactions: Products include saturated compounds.

Scientific Research Applications

3-chloroprop-2-en-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the double bond in the propene chain .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloroprop-1-amine hydrochloride
  • 2-chloroprop-2-en-1-amine hydrochloride
  • 3-bromoprop-2-en-1-amine hydrochloride

Uniqueness

3-chloroprop-2-en-1-amine hydrochloride is unique due to its specific structural configuration, which includes a chlorine atom attached to a propene chain and an amine group. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C3H7Cl2N

Molecular Weight

128.00 g/mol

IUPAC Name

3-chloroprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H

InChI Key

RBJGWQYYFUCZDP-UHFFFAOYSA-N

Canonical SMILES

C(C=CCl)N.Cl

Origin of Product

United States

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